molecular formula C10H10O2 B184246 2,3-dihydro-1H-indene-2-carboxylic acid CAS No. 25177-85-9

2,3-dihydro-1H-indene-2-carboxylic acid

Cat. No. B184246
CAS RN: 25177-85-9
M. Wt: 162.18 g/mol
InChI Key: XUDCMQBOWOLYCF-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-indene-2-carboxylic acid is a chemical compound with the molecular formula C10H10O2 . It is also known by other names such as 2-Indancarboxylic Acid, indane-2-carboxylic acid, and Indan-2-carboxylic acid .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of hydrogen chloride in 1,4-dioxane and water at 60 - 70℃ for 41 hours . Another method involves the use of oxalyl dichloride and a catalytic amount of dimethylformamide in chloroform at 20℃ for 1 hour .


Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . The InChIKey of the compound is XUDCMQBOWOLYCF-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it has been used as an intermediate in the synthesis of IN-KG 433, an impurity of Indoxacarb, an oxadiazine pesticide .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 162.18 g/mol . It has a topological polar surface area of 37.3 Ų . The compound has one hydrogen bond donor and two hydrogen bond acceptors .

Scientific Research Applications

Corrosion Inhibition

2,3-Dihydro-1H-indene-2-carboxylic acid derivatives have been studied for their anti-corrosive properties. For instance, derivatives like 2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid (MIC) have shown significant inhibitory effects on mild steel corrosion in hydrochloric acid solutions. These compounds are believed to inhibit corrosion by adsorbing onto the metal surface, with efficiencies reaching up to 92% at optimal concentrations (Saady et al., 2018).

Synthesis of Derivatives

The synthesis of 3-oxo-1H-indene-1-carboxylic acid derivatives, which include this compound analogs, has been optimized for high yields. These derivatives are important for various chemical applications, with yields up to 97% reported under optimized conditions (Yang Li-jian, 2013).

Structural Characterization

The molecular conformation and crystal structure of indan derivatives, including 2,3-dihydro-1H-indene-1-carboxamide, have been determined using X-ray diffraction. These studies provide valuable insights into the molecular geometry and stability of these compounds (Doriguetto et al., 2009).

Chemical Synthesis

Research into the chemical synthesis of dibenzyl-2,3-dihydro-1H-indene-1,2-dicarboxylate, a derivative of 2,3-dihydro-1H-indene, has been conducted. This involves diastereospecific reactions and has potential applications in the production of various organic compounds (Olivieri et al., 2023).

Vibrational Study and Reactivity

The vibrational properties and reactivity of 2,3-dihydro-1H-indene and its derivatives have been analyzed using density functional theory calculations. These studies assist in understanding the molecular properties and potential applications of these compounds in various fields (Prasad et al., 2010).

Future Directions

The future directions of research on 2,3-dihydro-1H-indene-2-carboxylic acid could involve further exploration of its potential uses in the synthesis of other compounds and its potential biological activities .

properties

IUPAC Name

2,3-dihydro-1H-indene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-10(12)9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDCMQBOWOLYCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341796
Record name indane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25177-85-9
Record name indane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Indancarboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Dissolve 2-(carboethoxy)indan (6.49 g, 34.1mmol) in ethanol (95%, 150 mL) and water (75 mL). Add potassium hydroxide (9.5 g, 0.17 mol) and stir at room temperature for 1 hour. Partition between water (150 mL) and ethyl ether (2×150 mL). Acidify the aqueous phase with hydrochloric acid to pH 1. Extract with methylene chloride (2×150 mL), dry (Na2SO4) and evaporate the solvent in vacuo to give 2-indancarboxylic acid as a tan solid (3.82 g, 69%).
Quantity
6.49 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Dissolve 2,2-dicarboethoxy-indan (5.67 g, 21.7 mmol) in ethanol (150 mL). Add 1N lithium hydroxide (50 mL) and stir overnight at room temperature. Reflux for 1 hour and concentrate the solution in vacuo. Partition between ethyl acetate and 6N hydrochloric acid. Separate the organic phase and wash with brine. Dry (MgSO4) and evaporate the solvent in vacuo to give an off-white solid. Distill (120°-160° C. @0.2-0.5 mmHg) to give 2-carboxy-indan (2.5 g, 71%).
Quantity
5.67 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
71%

Synthesis routes and methods III

Procedure details

A solution of indane-2,2-dicarboxylic acid (17 g, Baeyer and Perkin, Ber. 1884, 17, 122) in NMP (200 ml) was heated to 150° C. for 1 hour. After cooling to 20° C. the solution was poured in water (300 ml) and concentrated hydrochloric acid was added to pH=1. Conventional work up with ether gave the title product (4.7 g). Mp 132-33° C. (from ether).
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-dihydro-1H-indene-2-carboxylic acid
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2,3-dihydro-1H-indene-2-carboxylic acid

Q & A

Q1: What makes indane-2-carboxylic acid derivatives interesting for medicinal chemistry research?

A1: Indane-2-carboxylic acid derivatives have shown promise as potential therapeutic agents, particularly as endothelin receptor antagonists. [] This class of compounds exhibits interesting biological activities, making them valuable for exploring novel drug candidates.

Q2: Can you provide an example of a specific biological activity observed with an indane-2-carboxylic acid derivative?

A2: One notable example is (+/-)-SB 209670, chemically known as [(1RS-2SR,3RS)-3-(2-carboxymethoxy-4-methoxyphenyl)-5-(prop-1-yloxy) indane-2-carboxylic acid]. This compound has demonstrated the ability to attenuate acute renal failure induced by ischemia in a canine model. [] Specifically, it significantly reduced the decrease in inulin clearance, suggesting a potential protective effect on kidney function.

Q3: How are indane-2-carboxylic acid derivatives typically synthesized?

A3: Several synthetic routes have been explored. One approach involves the use of diaminomethylenemalononitrile organocatalysts to achieve asymmetric chlorination of β-keto esters, leading to chiral α-chlorinated carbonyl products. [] Another method utilizes sequential alkylation and intramolecular arylation of enolates derived from N,N,N',N'-tetramethylbutanediamides, resulting in the formation of indane-2-carboxylic acid derivatives like succinimido[3,4-b]indane. []

Q4: Are there any studies investigating the structure-activity relationship (SAR) of indane-2-carboxylic acid derivatives?

A4: While the provided research excerpts don't delve into specific SAR studies, the development of (+/-)-SB 209670 as a mixed ETA and ETB receptor antagonist [] suggests that modifications to the indane-2-carboxylic acid scaffold can influence its interaction with biological targets. Further research focusing on systematic structural changes and their impact on activity and selectivity would be valuable.

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